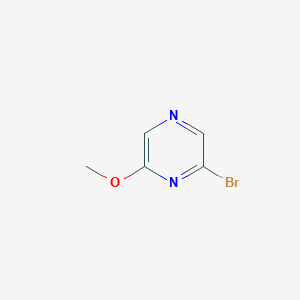

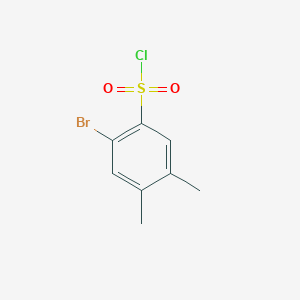

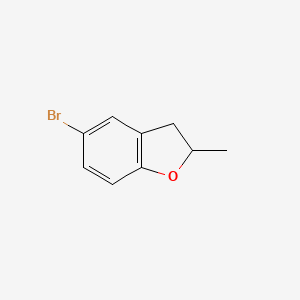

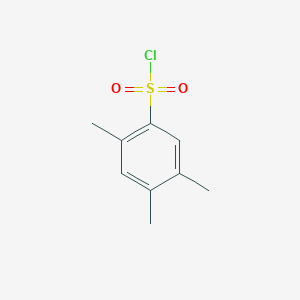

2-Bromo-4,5-dimethylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-4,5-dimethylbenzenesulfonyl chloride" is a derivative of benzenesulfonyl chloride with bromine and methyl groups as substituents on the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted anilines with chlorosulfonic acid, as seen in the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used for synthesizing 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, starting from an appropriately substituted aniline.

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structures of such compounds, providing information on their conformation and molecular interactions . The molecular structure of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would likely show a similar arrangement of atoms, with the possibility of intramolecular interactions between the bromine atom and the sulfonyl group.

Chemical Reactions Analysis

Compounds with a sulfonyl chloride group, such as the ones studied, are reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . The bromine atom in 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would also make the compound susceptible to nucleophilic aromatic substitution reactions. The papers describe various reactions, including aminohalogenation and Michael addition, which could be relevant to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally . The chemical properties, including reactivity and stability, can be inferred from kinetic investigations and the nature of substituents on the benzene ring . For 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, the presence of electron-donating methyl groups and an electron-withdrawing bromine atom would influence its reactivity patterns.

科学的研究の応用

Catalysis in Organic Synthesis

Skhiri et al. (2015) explored the use of various halo-substituted benzenesulfonyl chlorides, including 2-, 3-, and 4-bromobenzenesulfonyl chlorides, in Pd-catalyzed desulfitative arylation. This process is significant for producing arylated heteroarenes without cleaving the C–Br bonds, allowing for further chemical transformations. This study demonstrates the utility of these compounds in catalyzing reactions that are fundamental in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Potential

N. Riaz (2020) conducted research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride. These compounds were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, indicating potential biomedical applications, particularly in areas related to enzyme inhibition (Riaz, 2020).

Nickel-Catalyzed Cross-Coupling

Everson et al. (2014) highlighted the use of 4-bromoaniline and p-toluenesulfonyl chloride (which includes compounds like 4-bromophenyl-4-methylbenzenesulfonamide) in nickel-catalyzed cross-coupling reactions. This study underscores the role of these compounds in facilitating complex organic syntheses, which are crucial in the development of new pharmaceuticals and materials (Everson et al., 2014).

Structural and Kinetic Investigations

Rublova et al. (2017) synthesized new isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and investigated their crystal and molecular-electronic structures. This research is pivotal in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Rublova et al., 2017).

Safety And Hazards

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood .

特性

IUPAC Name |

2-bromo-4,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVTPOIIAILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502173 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethylbenzenesulfonyl chloride | |

CAS RN |

71795-72-7 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)